molecular formula C11H14O B8798873 3,3-Dimethylindan-5-ol CAS No. 4957-24-8

3,3-Dimethylindan-5-ol

Cat. No. B8798873
CAS RN: 4957-24-8
M. Wt: 162.23 g/mol
InChI Key: PAIGLICXCCZBCJ-UHFFFAOYSA-N
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Patent
US04107324

Procedure details

322 g of isoprene, stabilized with 1 g of phenothiazine, were added dropwise over the course of 8 hours to a solution of 403 g of phenol, 50 g of 85% strength phosphoric acid and 9 ml of water in 2.14 liters of xylene at 110° C. To complete the reaction, the mixture was stirred overnight at 110° C. The acid phase was separated off and the organic phase was washed until neutral. Fractional distillation gave 230 g of 3,3-dimethyl-5-hydroxy-indane, boiling point 132°-134° C/10 mm Hg; melting point 84.5° -86.5° C. ##STR30##
Quantity
322 g
Type
reactant
Reaction Step One
Quantity
403 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
2.14 L
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[C:6]1([OH:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.P(=O)(O)(O)O.O>C1(C)C(C)=CC=CC=1.C1C2NC3C(=CC=CC=3)SC=2C=CC=1>[CH3:4][C:3]1([CH3:5])[C:10]2[C:9](=[CH:8][CH:7]=[C:6]([OH:12])[CH:11]=2)[CH2:1][CH2:2]1

Inputs

Step One
Name
Quantity
322 g
Type
reactant
Smiles
C=CC(C)=C
Step Two
Name
Quantity
403 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
9 mL
Type
reactant
Smiles
O
Name
Quantity
2.14 L
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The acid phase was separated off
WASH
Type
WASH
Details
the organic phase was washed until neutral
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(CCC2=CC=C(C=C12)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 230 g
YIELD: CALCULATEDPERCENTYIELD 33.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.